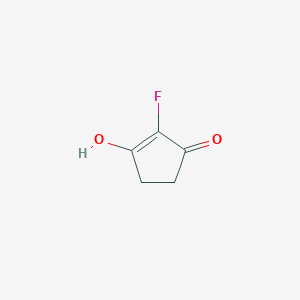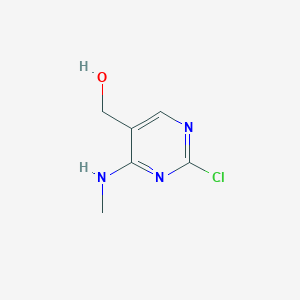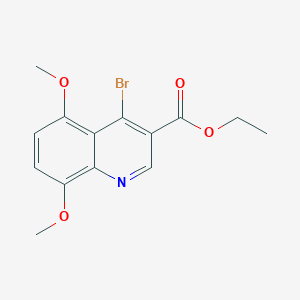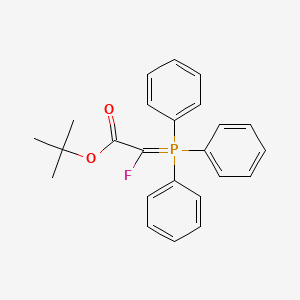
tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H24FO2P. It is a versatile reagent used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it valuable in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted acetates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is used as a Wittig reagent for the synthesis of alkenes. It is also employed in the preparation of various organic intermediates and fine chemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its stability and reactivity make it suitable for labeling and tracking biological molecules.
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs and therapeutic agents.
Industry: Industrially, this compound is used in the production of polymers, agrochemicals, and specialty chemicals. Its versatility allows it to be incorporated into various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular target is the carbonyl group, and the pathway involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene product.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (triphenylphosphoranylidene)acetate
- tert-Butyl 2-(triphenylphosphoranylidene)acetate
Comparison: While tert-Butyl 2-fluoro-2-(triphenylphosphoranylidene)acetate shares similarities with other Wittig reagents, its unique feature is the presence of the fluoro group. This fluoro substitution can enhance the reactivity and selectivity of the compound in certain reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C24H24FO2P |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24FO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
NCMHKLHCENNZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


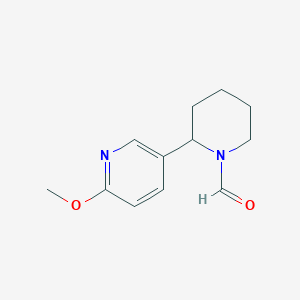
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
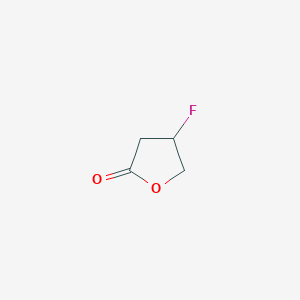
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
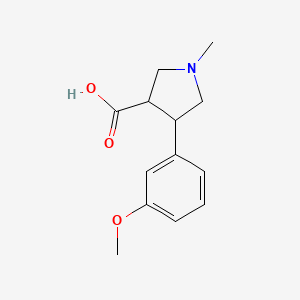
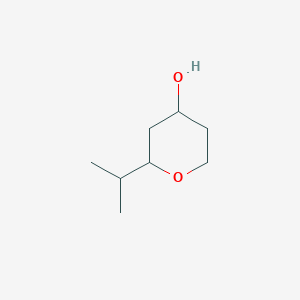
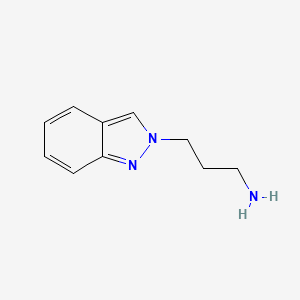
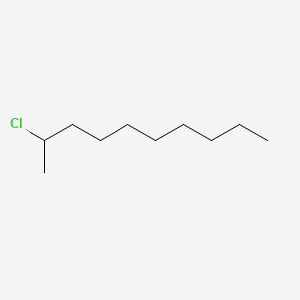
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
